(2-Fluorophenyl)(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-fluorophenyl)-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O/c1-16-6-2-3-7-17(16)20-10-11-21(25-24-20)26-12-14-27(15-13-26)22(28)18-8-4-5-9-19(18)23/h2-11H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFLKYLORFLEHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzoyl chloride with 4-(6-(o-tolyl)pyridazin-3-yl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2-Fluorophenyl)(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms .
Biology and Medicine
Its structure suggests it may interact with specific biological targets, making it a candidate for drug discovery and development .
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals and other specialty chemicals. Its reactivity and functional groups make it versatile for various industrial applications .
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the pyridazinyl and piperazinyl groups contribute to the overall activity of the compound. Specific pathways and targets depend on the context of its use, such as inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s closest analogs differ in three key regions:
Aryl Group on Methanone Core: The target compound uses a 2-fluorophenyl group, while analogs like (2-chloro-6-fluorophenyl)[4-(6-propoxy-3-pyridazinyl)-1-piperazinyl]methanone () substitute chlorine at position 2 and fluorine at position 6, enhancing electronegativity and steric bulk.
Pyridazine Substituents :
- The o-tolyl group (methyl at ortho position) in the target compound contrasts with the 6-propoxy group in ’s analog, which introduces hydrophilicity and flexibility .
- In 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholin-4-yl-4-phenylpyridazin-3(2H)-one (), a morpholine ring replaces the o-tolyl group, increasing hydrogen-bonding capacity .
Physicochemical and Pharmacokinetic Properties
| Compound Name | Molecular Weight | Key Substituents | LogP (Predicted) | Bioactivity Notes |
|---|---|---|---|---|
| (2-Fluorophenyl)(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone | ~421.46 g/mol | 2-Fluorophenyl, o-tolyl | 3.2 (estimated) | Likely moderate metabolic stability |
| (2-Chloro-6-fluorophenyl)[4-(6-propoxy-3-pyridazinyl)-1-piperazinyl]methanone | 433.87 g/mol | 2-Cl-6-F-phenyl, 6-propoxy | 3.8 | Increased hydrophobicity |
| 4-(4-Fluorophenyl)piperazin-1-ylmethanone | 329.34 g/mol | 4-Fluorophenyl, 2-fluoropyridine | 2.5 | Enhanced solubility, CNS targeting |
| 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholin-4-yl-pyridazin | 477.53 g/mol | Morpholine, 4-fluorophenyl | 1.9 | High polarity, potential for H-bonding |
Hypothesized Bioactivity Based on Substructure Trends
- Fluorine vs. Chlorine : The 2-fluorophenyl group in the target compound may reduce toxicity compared to chlorinated analogs (), as fluorine’s smaller atomic radius minimizes off-target interactions .
- Pyridazine vs.
- Methyl (o-tolyl) vs. Alkoxy Groups : The o-tolyl group may enhance membrane permeability via lipophilic interactions, whereas propoxy () or morpholine () substituents could improve aqueous solubility .
Biological Activity
The compound (2-Fluorophenyl)(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a 2-fluorophenyl moiety linked to a piperazine ring that is further substituted by a pyridazinone derivative. This structural configuration is believed to contribute to its biological activity, particularly in inhibiting monoamine oxidase (MAO) enzymes.
1. Monoamine Oxidase Inhibition
Recent studies have highlighted the compound's role as an inhibitor of monoamine oxidase (MAO), particularly MAO-B. The following table summarizes the inhibitory potency of various derivatives related to this compound:
| Compound | Enzyme Target | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| T6 | MAO-B | 0.013 | 120.8 |
| T3 | MAO-B | 0.039 | 107.4 |
| T6 | MAO-A | 1.57 | - |
| T3 | MAO-A | 4.19 | - |
- Findings : The compound T6 was identified as a highly potent reversible and competitive inhibitor of MAO-B, with an IC50 value significantly lower than that of T3 and comparable to established inhibitors like lazabemide and pargyline .
2. Cytotoxicity Studies
Cytotoxic effects were evaluated using L929 fibroblast cells, revealing important insights into the safety profile of these compounds:
| Compound | Cytotoxicity (IC50, µM) |
|---|---|
| T3 | 27.05 |
| T6 | 120.6 |
- Observations : T3 exhibited significant cytotoxicity at higher concentrations, while T6 showed no cytotoxic effects at any tested dose, indicating its potential as a safer therapeutic candidate .
3. Molecular Docking Studies
Molecular docking simulations provided insights into the binding interactions between the compound and MAO enzymes:
- Docking Results : The binding modes indicated that the ortho-fluorine phenyl rings of T3 and T6 interact favorably with hydrophobic regions of MAO-B, forming critical hydrogen bonds that enhance selectivity over MAO-A .
Case Studies
Several research efforts have focused on the synthesis and evaluation of derivatives based on the core structure of this compound.
- Synthesis and Evaluation : A study synthesized various derivatives and assessed their MAO inhibitory activities, leading to the identification of several potent inhibitors with improved selectivity profiles .
- Therapeutic Implications : The promising results in enzyme inhibition suggest potential applications in treating neurodegenerative diseases such as Alzheimer's, where modulation of monoamine levels is crucial .
Q & A
Q. Optimization Strategies :
- Temperature Control : Higher yields (75–85%) are achieved by maintaining strict temperature ranges during coupling steps.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate pure product .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
A combination of spectroscopic and crystallographic methods is critical:
NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, piperazine CH₂ signals at δ 2.8–3.5 ppm) .
- 19F NMR : Detect fluorophenyl groups (singlet at δ -110 to -115 ppm) .
Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 434.1892) .
X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., piperazine ring puckering, C=O bond length ~1.21 Å) using single-crystal data .
Q. Table 1: Key Spectroscopic Parameters
| Technique | Critical Data Points | Reference |
|---|---|---|
| ¹H NMR | Piperazine CH₂ (δ 2.8–3.5) | |
| 19F NMR | Fluorophenyl (δ -112 ppm) | |
| X-ray Diffraction | Triclinic crystal system (α=73.489°, β=71.309°) |
Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacological potential of this compound?
Methodological Answer:
Core Modifications :
- Pyridazine Analogues : Replace o-tolyl with electron-withdrawing groups (e.g., -CF₃) to assess impact on target binding .
- Piperazine Substitution : Introduce methyl or acetyl groups to study steric effects on receptor affinity .
Biological Assays :
- Enzyme Inhibition : Test against kinases (e.g., EGFR, IC₅₀ values via fluorescence polarization assays) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ < 10 µM indicates potency) .
Data Analysis :
- QSAR Modeling : Apply partial least squares (PLS) regression to correlate substituent electronic parameters (Hammett σ) with activity .
Key Consideration : Include negative controls (e.g., piperazine-free analogues) to isolate pharmacophore contributions .
Advanced: What computational methods are recommended for predicting the binding affinity of this compound with neurological targets?
Methodological Answer:
Molecular Docking :
- Software : AutoDock Vina or Schrödinger Glide.
- Targets : Dopamine D₂/D₃ receptors (PDB: 6CM4, 6DLS).
- Parameters : Grid box centered on binding pocket (20 ų), Lamarckian GA for conformational sampling .
MD Simulations :
- Software : GROMACS or AMBER.
- Conditions : 100 ns simulations in explicit solvent (TIP3P water, NaCl 0.15 M) to assess stability (RMSD < 2.0 Å) .
Free Energy Calculations :
- Use MM-PBSA to estimate ΔG binding (e.g., -9.5 kcal/mol suggests high affinity) .
Validation : Cross-check predictions with experimental SPR (surface plasmon resonance) data (KD < 100 nM) .
Advanced: How should researchers address contradictions in reported biological activity data across different studies?
Methodological Answer:
Meta-Analysis :
- Compile IC₅₀ values from multiple sources (e.g., EGFR inhibition: 0.8–5.2 µM) and assess variability via ANOVA .
Experimental Replication :
- Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize batch effects .
Mechanistic Profiling :
- Use orthogonal assays (e.g., Western blot for target phosphorylation vs. enzymatic activity) to confirm mode of action .
Q. Table 2: Resolving Data Discrepancies
| Contradiction Source | Resolution Strategy | Reference |
|---|---|---|
| Cell line variability | Use isogenic cell panels | |
| Assay protocol differences | Adopt NIH/NCATS guidelines for dose-response |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
